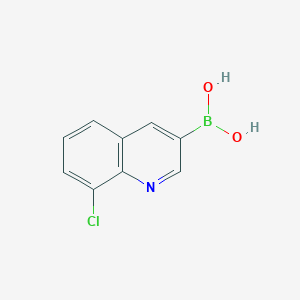
1-benzyl-4-phenylpiperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-phenylpiperidine-4-carbaldehyde is a chemical compound with the molecular formula C19H21NO. It is characterized by a piperidine ring substituted with benzyl and phenyl groups, and an aldehyde functional group at the fourth position.
Preparation Methods
The synthesis of 1-benzyl-4-phenylpiperidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the reduction of pyridine derivatives.
Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions. Benzylation and phenylation can be performed using benzyl chloride and phenyl magnesium bromide, respectively.
Aldehyde Introduction: The aldehyde group is introduced at the fourth position of the piperidine ring through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Benzyl-4-phenylpiperidine-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-4-phenylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carbaldehyde: Lacks the phenyl group, which may result in different chemical reactivity and biological activity.
4-Phenylpiperidine-4-carbaldehyde: Lacks the benzyl group, affecting its overall properties and applications.
1-Benzyl-4-piperidinecarboxaldehyde: Similar structure but may have different substituents or functional groups, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
26979-21-5 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H21NO/c21-16-19(18-9-5-2-6-10-18)11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
InChI Key |
ZBQJTCFWWZXZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



